molecular formula C9H9BrFNO B1444823 2-Bromo-N-(2-fluorobenzyl)acetamide CAS No. 1071969-91-9

2-Bromo-N-(2-fluorobenzyl)acetamide

Cat. No.: B1444823
CAS No.: 1071969-91-9
M. Wt: 246.08 g/mol
InChI Key: QGWBPABIOGNBIU-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-fluorobenzyl)acetamide is a chemical compound with the molecular formula C9H9BrFNO and a molecular weight of 246.08 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-fluorobenzyl)acetamide typically involves the bromination of N-(2-fluorobenzyl)acetamide. This reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and purity. The reaction conditions, such as temperature, solvent, and brominating agent, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-fluorobenzyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-N-(2-fluorobenzyl)acetamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-fluorobenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity .

Biological Activity

2-Bromo-N-(2-fluorobenzyl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 1071969-91-9, is characterized by the presence of a bromine atom and a fluorobenzyl group, which may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C9H9BrFNO\text{C}_9\text{H}_9\text{BrFNO}

This structure includes:

  • A bromine atom at the 2-position.
  • A fluorobenzyl moiety attached to the nitrogen atom.
  • An acetamide functional group.

The biological activity of this compound is thought to arise from several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other acetamide derivatives which have shown efficacy against targets such as α-glucosidase, impacting glucose absorption and metabolism .
  • Receptor Interaction : The structural characteristics allow for potential interactions with various receptors, leading to altered signaling pathways. This is particularly relevant in the context of cancer therapies where receptor modulation can lead to apoptosis in malignant cells .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties, suggesting that this compound might also exhibit antibacterial or antifungal activities .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In vitro studies show that certain derivatives exhibit selective cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating effective inhibition of cell proliferation .
  • The mechanism often involves induction of apoptosis through caspase activation pathways, which are crucial for programmed cell death in cancer therapy .

Antimicrobial Activity

Preliminary evaluations suggest that this compound may possess notable antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) assays indicate potential effectiveness against Gram-positive and Gram-negative bacteria. For example, related compounds have shown MIC values ranging from 15.6 μg/mL to 125 μg/mL against various bacterial strains .
CompoundTarget BacteriaMIC (μg/mL)
This compoundStaphylococcus aureusTBD
Similar DerivativeE. coli125
Similar DerivativeK. pneumoniae15.6

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Diabetes Management : Inhibition of α-glucosidase has been linked to delayed glucose absorption, making this compound a candidate for managing type 2 diabetes .
  • Cancer Treatment : Compounds structurally related to this compound have been tested for their ability to induce apoptosis in cancer cells, showing promise as therapeutic agents in oncology .
  • Antimicrobial Research : Investigations into its antimicrobial properties have revealed that it could serve as a lead compound for developing new antibiotics, particularly against resistant strains .

Properties

IUPAC Name

2-bromo-N-[(2-fluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c10-5-9(13)12-6-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWBPABIOGNBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-N-(2-fluorobenzyl)acetamide
2-Bromo-N-(2-fluorobenzyl)acetamide
2-Bromo-N-(2-fluorobenzyl)acetamide
2-Bromo-N-(2-fluorobenzyl)acetamide
2-Bromo-N-(2-fluorobenzyl)acetamide
2-Bromo-N-(2-fluorobenzyl)acetamide

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